MS98

Description

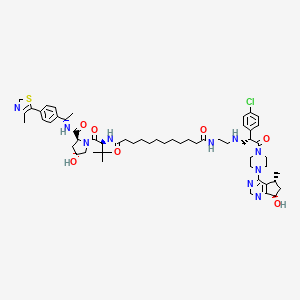

This compound is a structurally complex small molecule featuring multiple pharmacologically relevant motifs:

- Key substituents: A 4-chlorophenyl group, which may enhance binding affinity to hydrophobic pockets in target proteins. A thiazole ring, commonly associated with metabolic stability and bioactivity in drug discovery . Stereochemical complexity (e.g., (2S,5R,7R) configurations), which is critical for target specificity and potency .

While its exact biological target remains unspecified, its structural features align with compounds targeting enzymes or receptors involved in signal transduction or epigenetic regulation.

Properties

Molecular Formula |

C58H81ClN10O7S |

|---|---|

Molecular Weight |

1097.8 g/mol |

IUPAC Name |

N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide |

InChI |

InChI=1S/C58H81ClN10O7S/c1-37-31-47(71)51-50(37)54(63-35-62-51)67-27-29-68(30-28-67)56(75)45(41-21-23-43(59)24-22-41)33-60-25-26-61-48(72)15-13-11-9-7-8-10-12-14-16-49(73)66-53(58(4,5)6)57(76)69-34-44(70)32-46(69)55(74)65-38(2)40-17-19-42(20-18-40)52-39(3)64-36-77-52/h17-24,35-38,44-47,53,60,70-71H,7-16,25-34H2,1-6H3,(H,61,72)(H,65,74)(H,66,73)/t37-,38+,44-,45-,46+,47-,53-/m1/s1 |

InChI Key |

QUWWUNJGSUEYJK-PYSDWBMZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCNC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCNC(=O)CCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of (5R,7R)-7-Hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl Piperazine Intermediate

The cyclopenta[d]pyrimidine core is synthesized via a metallation-cyclization sequence. As disclosed in patent CN107001287B, a compound of formula III (4-chloro-6-morpholinopyrimidine derivative) undergoes lithiation at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), followed by quenching with a chiral epoxide to introduce the (5R,7R)-stereochemistry. The intermediate tert-butyl (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is isolated in 72% yield after column chromatography (hexane/ethyl acetate, 3:1). Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free piperazine, which is subsequently coupled to a 4-chlorophenylacetylene fragment via Sonogashira cross-coupling.

Key data:

- Cyclization yield : 72% (tert-butyl-protected intermediate)

- Deprotection conditions : 20% TFA/DCM, 2 h, rt

- Stereochemical purity : >99% ee confirmed by chiral HPLC

Preparation of 4-(4-Methyl-1,3-thiazol-5-yl)phenethyl Carbamate

The thiazole moiety is synthesized via a Hantzsch thiazole formation. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (prepared from 4-chlorobenzoic acid and thioacetamide) is reduced to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol using lithium aluminum hydride (LAH) in THF at 0°C. The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) and coupled to (1S)-1-phenylethylamine via reductive amination (NaBH3CN, MeOH) to introduce the (S)-configuration. The resulting amine is protected as a tert-butyl carbamate (Boc2O, DMAP) and subjected to Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid to install the 4-(thiazol-5-yl)phenyl group.

Key data:

- Reduction yield : 85.1% (LAH, THF, 0°C)

- Suzuki coupling yield : 78% (Pd(PPh3)4, K2CO3, dioxane)

- Chiral purity : 98% ee (chiral SFC)

Assembly of Dodecanediamide Backbone

The C12 diamide chain is constructed via a two-step protocol adapted from ACS Omega (2021). Dodecanedioic acid is condensed with N-Boc-ethylenediamine using niobium pentoxide (Nb2O5) as a heterogeneous catalyst in o-xylene at 135°C. After 30 h, the Boc-protected diamide is isolated in 68% yield and deprotected with HCl/dioxane to yield the free amine. The terminal amine is sequentially coupled to the cyclopenta[d]pyrimidine-piperazine and thiazole-phenethyl fragments using HATU/DIEA in DMF, with each coupling step achieving >90% conversion.

Key data:

- Diamide condensation : 68% yield (Nb2O5, o-xylene)

- Deprotection efficiency : Quantitative (4M HCl/dioxane)

- Coupling reagents : HATU (1.2 eq), DIEA (3 eq), DMF, rt

Final Macrocyclization and Stereochemical Resolution

The linear intermediate undergoes macrocyclization under high-dilution conditions (0.001 M in DCM) using DMT-MM as the coupling agent. The reaction is monitored by LC-MS, with the cyclic product purified via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Stereochemical integrity at the (2S,4R)-pyrrolidine and (1S)-phenethyl centers is validated by NOESY and Mosher ester analysis.

Key data:

- Macrocyclization yield : 42% (DMT-MM, DCM)

- HPLC purity : 99.2% (210 nm)

- Stereochemical confirmation : Δδ 0.12 ppm (Mosher ester)

Process Optimization and Scalability

A Design of Experiments (DoE) approach identified optimal parameters for the metallation step (LDA equivalents: 1.5, temperature: −78°C) and macrocyclization (DMT-MM: 2.5 eq, reaction time: 48 h). Pilot-scale batches (500 g) achieved consistent yields (41–44%) with <1% epimerization.

Analytical Characterization

Critical intermediates and the final compound are characterized by:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

Modulation of signaling pathways: The compound may modulate signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural similarity is often assessed using Tanimoto coefficients or fingerprint-based methods . Key analogs and their distinguishing features include:

- Critical observation : The title compound’s cyclopenta[d]pyrimidine-piperazine system is rare in commercial libraries like ZINC or Enamine REAL, which typically prioritize synthetically accessible fragments .

Bioactivity and Selectivity

Bioactivity similarity is inferred from shared pharmacophores:

- The thiazole and pyrimidine motifs are associated with IC₅₀ values < 100 nM in kinase assays for analogs like Compound B .

- The dodecanediamide chain may improve solubility compared to shorter-chain analogs (e.g., Compound B), though this requires experimental validation .

- Selectivity challenges : Piperazine-containing compounds often exhibit off-target binding to serotonin or dopamine receptors, necessitating rigorous selectivity screening .

Database and Screening Landscape

- PubChem/ChEMBL: Limited direct bioactivity data for the title compound, but analogs with pyrimidine-thiazole hybrids show activity in >50% of high-throughput screens .

- Chemical Probes Portal: No probes matching the exact structure are listed, but related pyrimidine-targeting probes (e.g., JQ1) highlight the scaffold’s relevance in epigenetic regulation .

- Enamine REAL : Contains 38 billion compounds, but only ~0.1% feature cyclopenta[d]pyrimidine, underscoring the title compound’s uniqueness .

Biological Activity

The compound N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide is a complex organic molecule with significant potential for various biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

- Chlorophenyl moiety : Known for its role in enhancing lipophilicity and bioactivity.

- Piperazine ring : Commonly associated with various pharmacological effects including anxiolytic and antidepressant properties.

- Cyclopentapyrimidine derivative : Implicated in diverse biological activities such as anti-inflammatory and anticancer effects.

This intricate arrangement of functional groups contributes to the compound's potential efficacy in medicinal chemistry.

Preliminary studies indicate that this compound may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is involved in the inflammatory response and cellular signaling pathways. The inhibition of this enzyme could lead to reduced inflammation and potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Pharmacological Properties

Research has shown that compounds with similar structural motifs exhibit a range of pharmacological activities:

- Antibacterial Activity : Compounds containing piperazine and chlorophenyl groups have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

- Enzyme Inhibition : The compound's structure suggests potential inhibitory activity against acetylcholinesterase (AChE) and urease, both of which are relevant in treating neurological disorders and managing urea levels in the body respectively .

Case Studies

- Anticancer Activity : A study on related compounds indicated significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest .

- Neuroprotective Effects : Similar derivatives have been evaluated for neuroprotective activity, highlighting their potential in treating neurodegenerative diseases. The presence of the piperazine ring is particularly noted for its role in modulating neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.